molecular formula C11H13BrCl2N2 B13567337 6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride

6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride

Cat. No.: B13567337
M. Wt: 324.04 g/mol
InChI Key: IDMAECVVYVYGIM-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethylquinolin-3-amine dihydrochloride is a halogenated quinoline derivative featuring a bromo substituent at position 6, methyl groups at positions 2 and 4, and an amine group at position 2. This compound is part of a broader class of quinoline-based molecules known for their diverse applications in medicinal chemistry and materials science. Quinolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The bromine atom and methyl groups in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmacological studies .

The dihydrochloride salt form suggests enhanced stability and aqueous solubility, which is advantageous for biological testing.

Properties

Molecular Formula

C11H13BrCl2N2

Molecular Weight

324.04 g/mol

IUPAC Name

6-bromo-2,4-dimethylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C11H11BrN2.2ClH/c1-6-9-5-8(12)3-4-10(9)14-7(2)11(6)13;;/h3-5H,13H2,1-2H3;2*1H

InChI Key

IDMAECVVYVYGIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1N)C)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride typically involves the bromination of 2,4-dimethylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile. The brominated intermediate is then reacted with an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively .

Scientific Research Applications

6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride with structurally related compounds:

Compound Name Substituents Key Features Reference
6-Bromo-4-chloro-2-propylquinoline Br (C6), Cl (C4), Pr (C2) Chlorine at C4 enhances electrophilicity; propyl group increases lipophilicity.
6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine Br (C6), Ph (C2, C3) Imidazopyridine core with phenyl groups; used in Suzuki coupling (75–95% yield).
6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide Br (C6), Cl (benzylidene) Hydrazide backbone with antimicrobial activity (Ki not reported).
6-Bromoaplysinopsin Br (C6), indole derivative Marine alkaloid with 5-HT2C receptor affinity (Ki = 0.3 µM).

Key Observations:

  • Substituent Position: Bromine at position 6 is common in bioactive compounds (e.g., aplysinopsins ), but the addition of methyl groups at C2 and C4 in the target compound may sterically hinder interactions compared to smaller substituents (e.g., chlorine or hydrogen).
  • Reactivity: Brominated quinolines are versatile intermediates. For example, 6-bromo-2,3-diphenylimidazo[1,2-a]pyridine undergoes Suzuki coupling with ethynylbenzene in 95% yield , suggesting the target compound could participate in similar cross-coupling reactions.

Pharmacological Potential

  • Receptor Affinity: Brominated aplysinopsins demonstrate nanomolar affinity for serotonin receptors, suggesting the target compound’s amine group could enhance interactions with CNS targets .
  • Antimicrobial Activity: Nicotinohydrazides with bromo and chloro substituents show promise as antibacterial agents, though their mechanisms differ from quinolines .

Biological Activity

6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C10H11BrCl2N2
  • Molecular Weight : 304.02 g/mol
  • IUPAC Name : 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : It has been reported to inhibit tropomyosin-related kinase A (TrkA), which is involved in pain signaling pathways and neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections .
  • Anticancer Potential : Research indicates that the compound may have anticancer effects by inducing apoptosis in cancer cells through specific signaling pathways .

Biological Activity Data

Activity Type Description Source
AntimicrobialExhibits activity against various bacterial strainsBenchChem
Kinase InhibitionInhibits TrkA kinase, potentially affecting pain and inflammationGoogle Patents
AnticancerInduces apoptosis in cancer cell linesPubChem

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: TrkA Kinase Inhibition

In a preclinical trial, researchers tested the efficacy of the compound in models of neuropathic pain. Results indicated that administration of this compound significantly reduced pain responses in animal models, correlating with TrkA inhibition.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines showed that the compound effectively induced apoptosis through caspase activation. The results suggested a promising avenue for further development as an anticancer therapeutic.

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